![molecular formula C15H16N4OS B3000325 3-(4-Ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 721964-49-4](/img/structure/B3000325.png)
3-(4-Ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(4-Ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class, which has been the subject of various studies due to its potential biological activities. Research has shown that derivatives of this class can exhibit significant antiproliferative activity and may act as antitubulin agents, affecting cell cycle progression and microtubule dynamics . Additionally, some derivatives have been investigated for their anxiolytic properties, showing the ability to inhibit [3H]diazepam binding and protect against convulsions in preclinical models .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives typically involves the formation of the triazolo[4,3-b]pyridazine scaffold, which can be achieved through various synthetic routes. For instance, an oxidative ring closure of a hydrazine intermediate using sodium hypochlorite as an oxidant in ethanol has been reported, providing a green chemistry approach to the heterocycle formation . The synthesis of specific derivatives, such as those labeled with carbon-14 or carbon-13 for pharmacokinetic studies, has also been described, indicating the versatility and interest in the detailed study of these compounds .
Molecular Structure Analysis
The molecular structure of 3-(4-Ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine is characterized by the presence of a triazolo[4,3-b]pyridazine core, which is a rigid scaffold that can influence the biological activity of the molecule. The substitution pattern on the core, such as the ethoxyphenyl and ethylsulfanyl groups, is crucial for the interaction with biological targets, such as tubulin, where molecular modeling studies have shown that similar compounds can bind to the colchicine binding site on microtubules .
Chemical Reactions Analysis
The [1,2,4]triazolo[4,3-b]pyridazine derivatives are reactive heterocycles that can undergo various chemical transformations. The literature reports the preparation of adenine analogs and other transformations utilizing different chloropyridazine starting materials, which interrelate various series of the compounds . These reactions are essential for the diversification of the chemical space around the triazolo[4,3-b]pyridazine core and for the discovery of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(4-Ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives are influenced by the nature of the substituents and the rigidity of the triazolo[4,3-b]pyridazine ring system. These properties are critical for the compound's solubility, stability, and overall pharmacokinetic profile. For example, the introduction of a trifluoromethyl group has been explored to modulate the lipophilicity and potentially the anxiolytic activity of the compounds . The synthesis of labeled compounds also suggests the importance of understanding the absorption and metabolism of these molecules .
科学的研究の応用
Synthesis and Structural Analysis
Recent studies have focused on the synthesis, crystal structure characterization, and theoretical analysis of triazolo[4,3-b]pyridazine derivatives. These compounds exhibit considerable biological properties, such as anti-tumor and anti-inflammatory activities. For instance, Sallam et al. (2021) synthesized compounds characterized by NMR, IR, and mass spectral studies, with their structures confirmed by single crystal X-ray diffraction technique. Density functional theory (DFT) calculations were employed to determine various quantum chemical parameters, and Hirshfeld surface analysis was carried out to distinguish different intermolecular hydrogen bonds, providing insights into the molecular interactions that contribute to their biological activities (Sallam et al., 2021).
Antitumor and Antimicrobial Applications
Derivatives of triazolo[4,3-b]pyridazine have been explored for their antitumor and antimicrobial potential. For example, Xu et al. (2016) designed a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines as antitubulin agents, showing moderate to potent antiproliferative activity against various cancer cell lines. This highlights the potential of these compounds in cancer therapy (Xu et al., 2016). Additionally, compounds synthesized from triazolo[4,3-b]pyridazine precursors have shown promising antiviral activity against hepatitis A virus (HAV), indicating potential applications in treating viral infections (Shamroukh et al., 2008).
Agricultural Chemistry Applications
In the field of agricultural chemistry, pyridazine derivatives, including triazolo[4,3-b]pyridazines, are used as insecticidal, herbicidal, and plant growth regulators. A study by Sallam et al. (2022) reported the synthesis and docking study of a novel pyridazine derivative for its application against fungal pathogens, which could have significant implications for crop protection and yield enhancement (Sallam et al., 2022).
Safety and Hazards
将来の方向性
The future directions in the research of 1,2,4-triazolo[4,3-b]pyridazine derivatives could involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[4,3-b]pyridazine-based drugs for the treatment of multifunctional diseases .
作用機序
Target of Action
The primary targets of 3-(4-Ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine are Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is a key player in DNA repair, while EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits promising cytotoxic activities through EGFR and PARP-1 inhibitions . By inhibiting PARP-1, the compound prevents the repair of DNA damage in cancer cells, leading to cell death . On the other hand, inhibition of EGFR blocks the signal transduction pathways that lead to cell proliferation .
Biochemical Pathways
The compound affects the DNA repair and cell proliferation pathways. By inhibiting PARP-1, it disrupts the DNA repair pathway, leading to the accumulation of DNA damage in cancer cells . Inhibition of EGFR disrupts the cell proliferation pathway, preventing the growth and division of cancer cells .
Pharmacokinetics
Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been studied for their pharmacokinetic properties . These studies generally involve in silico pharmacokinetic and molecular modeling .
Result of Action
The result of the compound’s action is the induction of apoptosis (programmed cell death) in cancer cells . This is achieved through the accumulation of DNA damage due to the inhibition of PARP-1 and the disruption of cell proliferation pathways due to the inhibition of EGFR .
特性
IUPAC Name |
3-(4-ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-3-20-12-7-5-11(6-8-12)15-17-16-13-9-10-14(21-4-2)18-19(13)15/h5-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOOAWHSABOFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


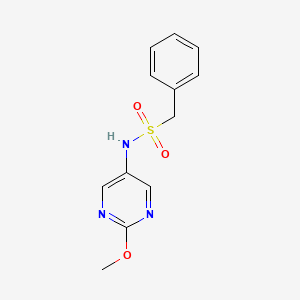
![5-Chloro-2-methoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide](/img/structure/B3000244.png)
![2-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}-4-(methylsulfonyl)butanoic acid](/img/structure/B3000250.png)
![tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate hydrochloride](/img/structure/B3000251.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B3000253.png)
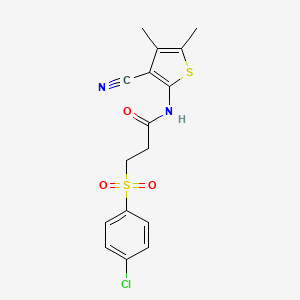
![6-ethyl 3-methyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3000255.png)
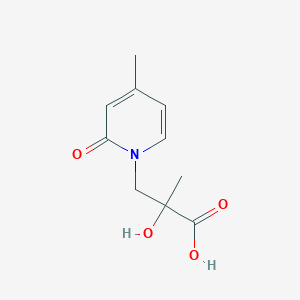
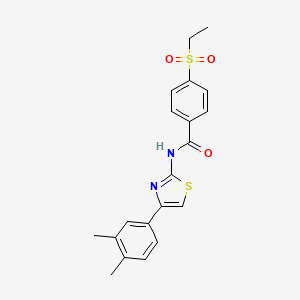
![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)butanamide](/img/structure/B3000260.png)
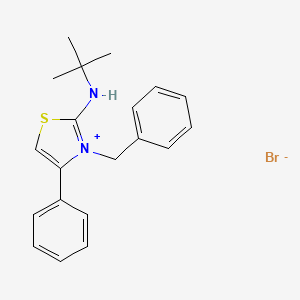
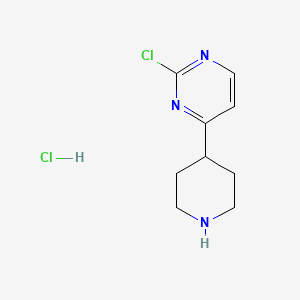
![N-(4-chlorophenethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3000265.png)